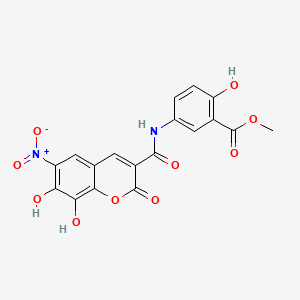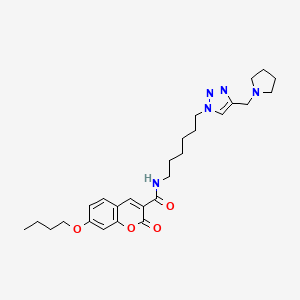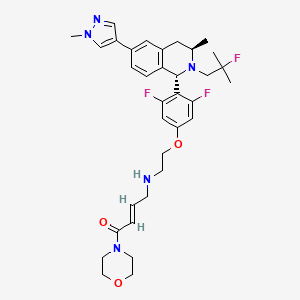
1-Bromo-2-ethyl-3-methyl-D3-butane-3,4,4,4-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-2-methylpentane-d7 is a deuterated organic compound, which means that it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of 3-(Bromomethyl)-2-methylpentane, where the hydrogen atoms have been replaced with deuterium. Deuterium is an isotope of hydrogen with one proton and one neutron, making it twice as heavy as regular hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-methylpentane-d7 typically involves the bromination of 2-methylpentane-d7. The process begins with the deuteration of 2-methylpentane, which can be achieved through catalytic exchange reactions using deuterium gas. Once the deuterated 2-methylpentane is obtained, it undergoes a bromination reaction using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light. The reaction proceeds via a free radical mechanism, resulting in the formation of 3-(Bromomethyl)-2-methylpentane-d7.
Industrial Production Methods
Industrial production of 3-(Bromomethyl)-2-methylpentane-d7 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and bromine, along with appropriate reaction vessels and safety measures to handle the chemicals. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-2-methylpentane-d7 can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically in the presence of a strong base such as potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used in non-polar solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include alcohols, nitriles, and amines.
Elimination Reactions: Products include alkenes.
Oxidation Reactions: Products include alcohols and ketones.
Applications De Recherche Scientifique
3-(Bromomethyl)-2-methylpentane-d7 has several scientific research applications:
Chemistry: Used as a deuterated reagent in various organic synthesis reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of deuterium.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-2-methylpentane-d7 depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes a beta-elimination to form an alkene, typically through an E2 mechanism. The presence of deuterium can affect the reaction rate and mechanism due to the kinetic isotope effect, where the heavier deuterium atoms lead to slower reaction rates compared to hydrogen.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)-2-methylpentane: The non-deuterated version of the compound.
3-(Chloromethyl)-2-methylpentane: A similar compound where the bromine atom is replaced with chlorine.
3-(Iodomethyl)-2-methylpentane: A similar compound where the bromine atom is replaced with iodine.
Uniqueness
3-(Bromomethyl)-2-methylpentane-d7 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can be used as tracers in metabolic studies, and the compound’s reactivity can be studied to understand the kinetic isotope effect. Additionally, deuterated compounds often have improved stability and pharmacokinetic properties, making them valuable in drug development.
Propriétés
Formule moléculaire |
C7H15Br |
|---|---|
Poids moléculaire |
186.14 g/mol |
Nom IUPAC |
3-(bromomethyl)-1,1,1,2-tetradeuterio-2-(trideuteriomethyl)pentane |
InChI |
InChI=1S/C7H15Br/c1-4-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3/i2D3,3D3,6D |
Clé InChI |
KHNFYUURJZUZIA-VWGQSRBDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C(CC)CBr)C([2H])([2H])[2H] |
SMILES canonique |
CCC(CBr)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,5R)-5-(diethylaminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406399.png)

![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)
![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)






